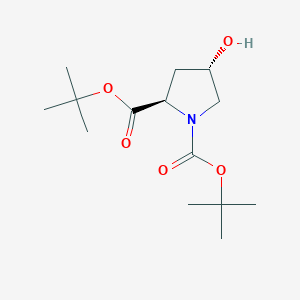
Boc-D-Hyp-Otbu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Hyp-Otbu typically involves the protection of the hydroxyl and amino groups of D-hydroxyproline. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride, followed by the protection of the hydroxyl group with tert-butyl (Otbu) ester. The reaction conditions often involve the use of a base such as triethylamine to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cleanroom environments to ensure the purity of the product. The production capacity can range from kilograms to metric tons, depending on the demand.
化学反応の分析
Types of Reactions
Boc-D-Hyp-Otbu undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc and Otbu protecting groups can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc and Otbu protecting groups.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Removal of protecting groups to yield the free amino and hydroxyl groups.
科学的研究の応用
Boc-D-Hyp-Otbu is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Boc-D-Hyp-Otbu involves the protection of amino and hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The Boc group is removed under acidic conditions, while the Otbu group is removed under basic conditions . This selective deprotection allows for the stepwise synthesis of complex molecules.
類似化合物との比較
Similar Compounds
Boc-L-Hyp-Otbu: Similar in structure but uses L-hydroxyproline instead of D-hydroxyproline.
Boc-D-Pro-Otbu: Uses proline instead of hydroxyproline.
Boc-L-Pro-Otbu: Uses L-proline instead of D-hydroxyproline.
Uniqueness
Boc-D-Hyp-Otbu is unique due to its specific stereochemistry, which can influence the biological activity and chemical reactivity of the compound. The presence of both Boc and Otbu protecting groups allows for selective deprotection, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
ditert-butyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHIVNUWGSCHBD-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
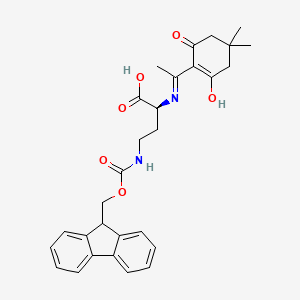
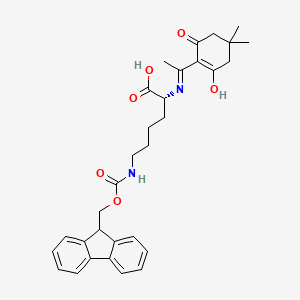
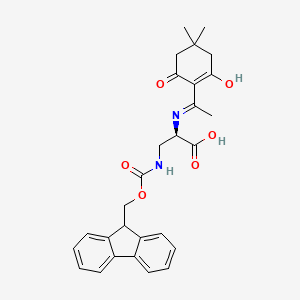
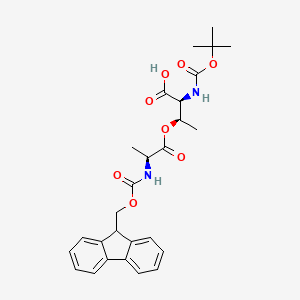
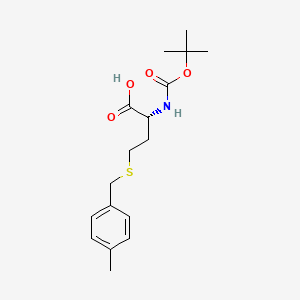
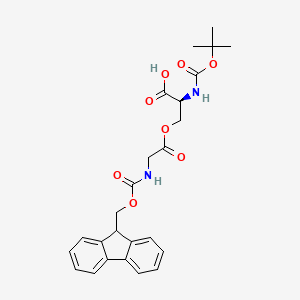
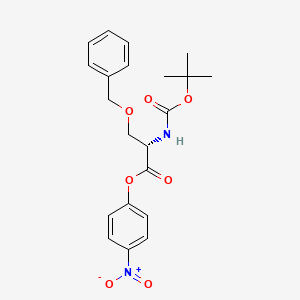
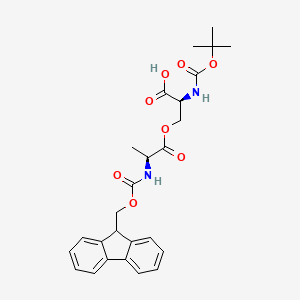
![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613633.png)
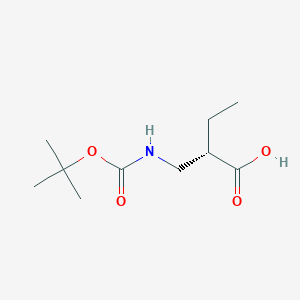
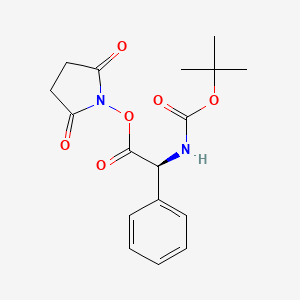
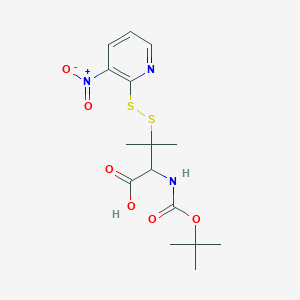
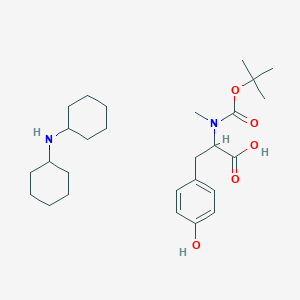
![N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B613643.png)
